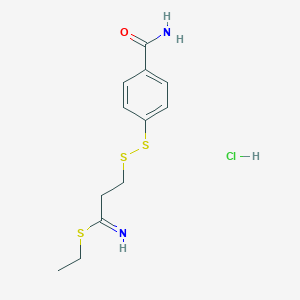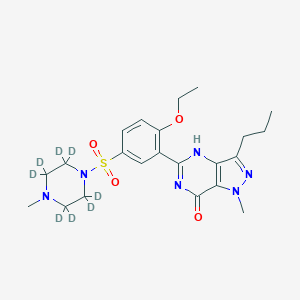
Sildenafil-d8
描述
Sildenafil-d8 is a deuterated form of sildenafil, a well-known phosphodiesterase type 5 inhibitor. Deuterated compounds are often used in scientific research to study the pharmacokinetics and metabolism of drugs, as the presence of deuterium atoms can alter the metabolic pathways and improve the stability of the compound.
作用机制
Target of Action
Sildenafil-d8, a deuterated compound of Sildenafil , primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), which regulates blood flow in the penis .
Mode of Action
This compound enhances the effect of nitric oxide (NO) by inhibiting PDE5 . NO is released in the corpus cavernosum during sexual stimulation and activates the enzyme guanylate cyclase, resulting in increased levels of cGMP . This leads to smooth muscle relaxation and inflow of blood to the corpus cavernosum . By inhibiting PDE5, this compound causes increased levels of cGMP in the corpus cavernosum, resulting in further smooth muscle relaxation and inflow of blood .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the nitric oxide (NO)-cGMP pathway . During sexual stimulation, NO is released in the corpus cavernosum. NO then activates guanylate cyclase, leading to increased levels of cGMP . cGMP produces smooth muscle relaxation and inflow of blood to the corpus cavernosum . This compound enhances this effect by inhibiting PDE5, the enzyme responsible for the degradation of cGMP in the corpus cavernosum .
Pharmacokinetics
This compound is absorbed rapidly, but its absorption can be slower with a high-fat meal . It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route), and its major metabolite is formed via the N-desmethylation pathway . This compound is excreted mainly in feces (~80%, as metabolites) and urine (~13%) . Its clearance may be decreased in patients with hepatic cirrhosis or severe renal impairment .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum and the dilation of blood vessels in the penis . This leads to increased blood flow to the penis, facilitating the occurrence and maintenance of an erection in response to sexual stimulation .
Action Environment
While specific studies on the influence of environmental factors on this compound’s action are limited, it’s known that the efficacy of Sildenafil can be influenced by various factors. For instance, a high-fat meal can slow the absorption of Sildenafil . Additionally, the presence of Sildenafil and its metabolites in the environment, such as in water systems, has been reported , indicating potential environmental impacts that could theoretically influence the action and stability of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sildenafil-d8 involves the incorporation of deuterium atoms into the sildenafil molecule. One common method is the hydrogen-deuterium exchange reaction, where sildenafil is treated with deuterium gas in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and consistency.
化学反应分析
Types of Reactions
Sildenafil-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-desmethyl this compound, a major metabolite.
Reduction: The nitro group in this compound can be reduced to an amine group under specific conditions.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-desmethyl this compound
Reduction: Amine derivatives of this compound
Substitution: Halogenated derivatives of this compound
科学研究应用
Sildenafil-d8 is widely used in scientific research for various applications:
Chemistry: It is used to study the metabolic pathways and stability of sildenafil by tracking the deuterium atoms.
Biology: Researchers use this compound to investigate the biological effects and interactions of sildenafil in living organisms.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sildenafil.
Industry: It is used in the development of new formulations and delivery methods for sildenafil.
相似化合物的比较
Similar Compounds
Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action.
Vardenafil: A phosphodiesterase type 5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Avanafil: A newer phosphodiesterase type 5 inhibitor with a faster onset of action.
Uniqueness of Sildenafil-d8
This compound is unique due to the presence of deuterium atoms, which can alter its metabolic pathways and improve its stability. This makes it a valuable tool in scientific research for studying the pharmacokinetics and metabolism of sildenafil.
属性
IUPAC Name |
5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNXUUZRGQAQC-BGKXKQMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649150 | |
| Record name | 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951385-68-5 | |
| Record name | 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


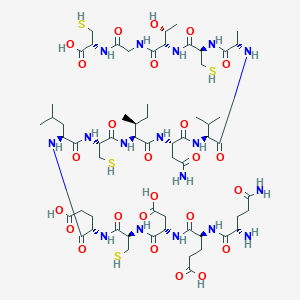
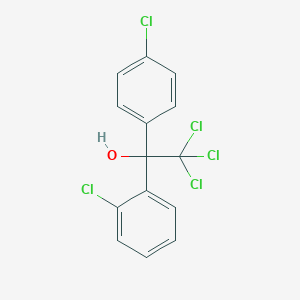
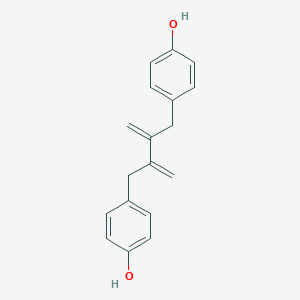
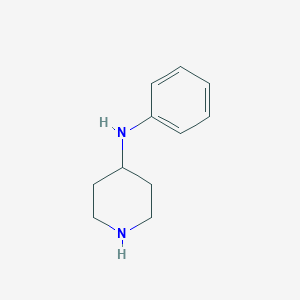


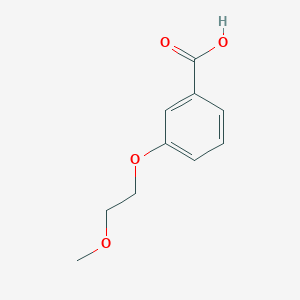
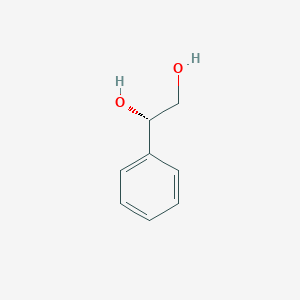
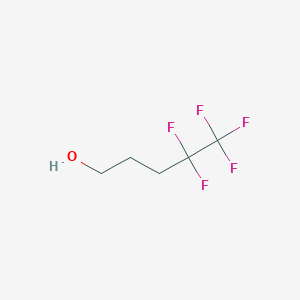
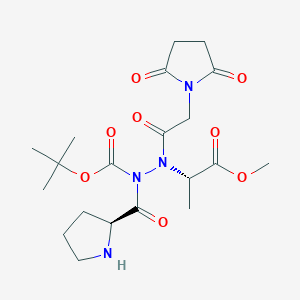
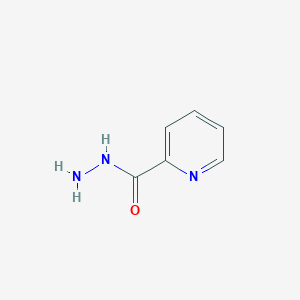
![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)

